Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 32092-18-5, establishing its unique identity within chemical databases worldwide. The compound exhibits a molecular formula of C₁₁H₁₀N₂O₃ with a corresponding molecular weight of 218.21 grams per mole. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name this compound accurately describes the structural features of this heterocyclic ester. Alternative nomenclature includes 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester and 3-carboethoxy-4H-pyrido[1,2-a]pyrimidin-4-one, both of which emphasize different aspects of the molecular architecture. The compound's International Chemical Identifier code is 1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3, providing a standardized representation for computational chemistry applications.
The structural characteristics of this compound encompass a fused bicyclic system featuring a pyridine ring connected to a pyrimidine ring through a bridgehead nitrogen atom. The ethyl carboxylate functionality attached at the 3-position provides both synthetic versatility and influences the compound's physicochemical properties. The carbonyl group at the 4-position contributes to the molecule's electrophilic character and participates in various chemical transformations. Computational analysis reveals specific three-dimensional conformational preferences that impact both reactivity patterns and intermolecular interactions.
Historical Context in Heterocyclic Chemistry
The development of pyrido[1,2-a]pyrimidine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds that began in the early twentieth century. The pyrido[1,2-a]pyrimidine core structure emerged as a significant target due to its unique bridgehead nitrogen configuration, which imparts distinctive electronic properties compared to conventional heterocycles. Early synthetic approaches focused on condensation reactions between aminopyridine derivatives and various electrophilic partners, establishing fundamental methodologies that continue to influence contemporary research. The recognition of pyrido[1,2-a]pyrimidine scaffolds as privileged structures in medicinal chemistry catalyzed intensive research efforts throughout the latter half of the twentieth century.
Historical investigations into this compound specifically began with the exploration of ester derivatives as synthetic intermediates for accessing more complex molecular architectures. The compound's stability and reactivity profile made it an attractive target for systematic studies of heterocyclic chemistry. Early synthetic protocols employed harsh reaction conditions and often suffered from limited substrate scope, motivating the development of more efficient and environmentally benign methodologies. The evolution of synthetic approaches reflects broader trends in organic chemistry toward sustainability and atom economy.
The historical significance of pyrido[1,2-a]pyrimidine derivatives extends beyond academic curiosity, as these compounds have demonstrated remarkable biological activities that sparked interest from pharmaceutical researchers. The discovery of naturally occurring and synthetic compounds containing this structural motif led to extensive structure-activity relationship studies. These investigations revealed the importance of specific substitution patterns and functional group modifications in determining biological properties, establishing the foundation for rational drug design approaches.
Significance in Academic Research
Contemporary academic research involving this compound spans multiple disciplines within chemical sciences, reflecting the compound's versatility as both a synthetic target and a research tool. The compound serves as a fundamental building block for constructing diverse heterocyclic architectures through various chemical transformations. Recent investigations have focused on developing novel synthetic methodologies that exploit the unique reactivity patterns of the pyrido[1,2-a]pyrimidine core, particularly those involving transition metal catalysis and photoredox chemistry. These studies have revealed previously unknown reaction pathways and expanded the synthetic utility of this structural class.
Research in synthetic organic chemistry has demonstrated the compound's role as a versatile intermediate for accessing substituted pyrido[1,2-a]pyrimidine derivatives with enhanced structural complexity. Copper-catalyzed methodologies have proven particularly effective for constructing multisubstituted variants through tandem reaction sequences. These synthetic advances have enabled the preparation of compound libraries for biological screening, facilitating structure-activity relationship studies and drug discovery efforts. The development of efficient synthetic routes has also supported academic investigations into the fundamental properties of bridgehead nitrogen heterocycles.
The compound's significance extends to theoretical and computational chemistry research, where it serves as a model system for understanding electronic structure and bonding in nitrogen-containing heterocycles. Studies of fluorescence properties and DNA binding interactions have provided insights into the relationship between molecular structure and photophysical behavior. These investigations have implications for the development of fluorescent probes and imaging agents, demonstrating the interdisciplinary nature of research involving this compound.
Overview of Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine scaffold represents a unique class of bridgehead nitrogen heterocycles characterized by the fusion of pyridine and pyrimidine rings through a shared nitrogen atom. This structural arrangement creates a rigid bicyclic framework with distinctive electronic properties that differentiate it from other nitrogen-containing heterocycles. The bridgehead nitrogen configuration restricts conformational flexibility while maintaining aromaticity throughout the fused ring system, resulting in compounds with enhanced stability and predictable reactivity patterns. The scaffold's planar geometry facilitates π-π stacking interactions and hydrogen bonding, contributing to favorable binding interactions with biological targets.
The electronic structure of the pyrido[1,2-a]pyrimidine core exhibits unique characteristics resulting from the distribution of electron density across the fused ring system. The bridgehead nitrogen atom participates in the aromatic system while simultaneously serving as a potential site for protonation or coordination to metal centers. This dual role influences both the chemical reactivity and biological activity of compounds containing this scaffold. Theoretical calculations have revealed specific molecular orbital distributions that explain the observed regioselectivity in chemical transformations and the preferred binding modes with biological macromolecules.
Structural diversity within the pyrido[1,2-a]pyrimidine family arises from substitution patterns at various positions on the bicyclic core. The 2-position, 3-position, and 4-position each offer distinct opportunities for functionalization, with each site exhibiting characteristic reactivity patterns. The 4-oxo variant, as exemplified by this compound, represents one of the most extensively studied subclasses due to the additional electrophilic character imparted by the carbonyl group. This functional group enhances the compound's utility in nucleophilic substitution reactions and cyclization processes.
The scaffold's biological significance stems from its presence in numerous bioactive compounds, including marketed pharmaceuticals and experimental drug candidates. The pyrido[1,2-a]pyrimidine core constitutes the structural foundation of several therapeutic agents, including antiasthmatic medications and central nervous system modulators. This established pharmaceutical relevance has motivated extensive research into structure-activity relationships and the development of novel synthetic methodologies for accessing diverse derivatives. Recent investigations have focused on optimizing substitution patterns to enhance biological activity while maintaining favorable pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURYFDMBWJWDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325790 | |
| Record name | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32092-18-5 | |
| Record name | 32092-18-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate starting materials. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often involve heating the mixture to reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[1,2-a]pyrimidines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidines, including this compound, exhibit anticancer properties. Studies have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapies .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential uses in developing new antibiotics or antifungal agents .
Biological Research
In addition to its medicinal applications, this compound is utilized in biological research settings.
Enzyme Inhibition Studies
This compound serves as a valuable tool in enzyme inhibition studies. It has been shown to inhibit specific enzymes that are crucial for metabolic pathways, providing insights into metabolic regulation and potential drug targets .
Proteomics Research
The compound is also used in proteomics research for its ability to modify proteins or their interactions. This application is significant for understanding protein functions and interactions within cellular contexts, which can lead to discoveries in disease mechanisms .
Chemical Synthesis
This compound is synthesized through various chemical methods that allow for the exploration of structure-activity relationships (SAR). Understanding these relationships is crucial for optimizing the compound's efficacy and safety profiles.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in antiviral studies, the compound has been shown to inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . The keto group at position 4 and the nitrogen atoms in the pyrimidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Comparison with Similar Compounds
Structural Analogues and Derivatives
This compound belongs to a broader class of pyrido-pyrimidine derivatives. Below is a detailed comparison with structurally related compounds:
Table 2: Structural and Functional Comparisons
Key Findings from Comparative Studies
Positional Effects of Substituents :
- The position of the ester group (C2 vs. C3) significantly impacts reactivity. For example, methyl esters at C2 (Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate) exhibit reduced amidation efficiency compared to ethyl esters at C3 .
- Bromine at C7 (Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) enhances electrophilicity, enabling cross-coupling reactions for drug development .
Functional Group Modifications :
- Replacement of the ester with an aldehyde (2-Ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) introduces new reactivity pathways, enabling Schiff base formation for anti-allergic drug design .
Biological Activity
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 32092-18-5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and an average mass of approximately 218.21 g/mol. Its structure consists of a pyrido-pyrimidine core, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable antitumor properties. For instance, a study highlighted the synthesis of new fused pyrimidine derivatives, including this compound, which were evaluated for their antiproliferative effects against various cancer cell lines. These compounds demonstrated significant inhibition of cancer cell growth, suggesting a potential role as anticancer agents .
Inhibition of NAPE-PLD
This compound has been studied for its inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. A structure–activity relationship study showed that various analogs of pyrimidine derivatives could inhibit NAPE-PLD activity with varying potency. The most potent inhibitors derived from this class exhibited sub-micromolar IC50 values .
Structure–Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:
| Compound | IC50 (nM) | Comments |
|---|---|---|
| Compound 1 | 72 | Most potent NAPE-PLD inhibitor identified |
| Compound 2 | >1000 | Poor activity compared to Compound 1 |
| Ethyl 4-oxo derivative | TBD | Further studies needed |
The optimization of substituents on the pyridine and pyrimidine rings has been crucial in enhancing the potency and selectivity towards target enzymes .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that it may modulate lipid signaling pathways by inhibiting NAPE-PLD, thereby affecting the levels of N-acylethanolamines (NAEs) in biological systems. This modulation could have implications for neuroprotection and anti-inflammatory responses .
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were tested for their antiproliferative effects. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against breast and colon cancer cells, suggesting potential therapeutic applications in oncology .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of compounds similar to this compound. It was found that these compounds could effectively reduce oxidative stress markers in neuronal cell cultures, indicating a potential role in treating neurodegenerative diseases .
Q & A
Q. What is the standard synthetic route for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate?
The compound is typically synthesized via condensation reactions. A common method involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in boiling ethanol. A double molar excess of amine and prolonged reaction times (≥24 hours) are required due to reduced reactivity of the ester intermediate . Alternative routes use dimethyl acetone-1,3-dicarboxylate or triethyl methanetricarboxylate as acylating agents under reflux conditions .
Q. How is the structure of synthesized derivatives confirmed?
Structural confirmation relies on 1H NMR spectroscopy (400 MHz, DMSO-d₆), elemental analysis (CHNS microanalysis), and melting point determination . For example, aromatic proton signals in the pyrido[1,2-a]pyrimidine core appear as downfield singlets (δ 7.2–8.1 ppm), while ester groups resonate as quartets (δ 4.1–4.3 ppm) . Crystallographic studies (e.g., X-ray diffraction) further validate zwitterionic tautomeric forms in the solid state .
Q. What in vivo models are used to assess analgesic activity?
Analgesic efficacy is evaluated using the acetic acid-induced writhing test in rodents. Derivatives are administered intraperitoneally, and writhing episodes are counted over 20 minutes. Compounds showing ≥50% reduction in writhing (compared to controls) are considered active. Notably, N-(benzyl)carboxamide derivatives exhibit comparable activity to 4-hydroxyquinolin-2-one analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side-product formation during amidation?
Key optimizations include:
- Using 2.5–3 equivalents of amine to drive the reaction to completion .
- Refluxing in ethanol for 24–48 hours to overcome steric hindrance from the pyrido[1,2-a]pyrimidine core .
- Employing triethyl methanetricarboxylate as both solvent and acylating agent at 150°C to suppress competing pathways (e.g., carboxamide byproduct formation) .
Q. What structural features govern bioactivity in pyrido[1,2-a]pyrimidine derivatives?
- Substituent position : Methyl groups at position 9 enhance solubility but reduce reactivity with amines .
- Electron-withdrawing groups (e.g., trifluoromethyl at position 8) improve antioxidant activity by stabilizing radical intermediates .
- Chiral benzylamide substituents (e.g., S(–)-1-phenylethylamine) show stereospecific analgesic effects, with >99% enantiomeric excess required for maximal activity .
Q. How do tautomeric equilibria in solution affect spectral interpretation?
Pyrido[1,2-a]pyrimidines exist as zwitterions (protonated N1, deprotonated C3-carboxylate) in polar solvents like DMSO. This results in distinct NMR signals:
Q. Why do structurally analogous compounds (e.g., 4-hydroxyquinolin-2-ones) show divergent bioactivity?
Despite structural similarity, bioisosterism between 4-hydroxyquinolin-2-ones and pyrido[1,2-a]pyrimidines is not guaranteed. Differences in hydrogen-bonding capacity (e.g., quinoline O vs. pyrimidine N) alter binding to targets like cyclooxygenase-2 (COX-2). Experimental validation via molecular docking and in vitro enzyme assays is critical .
Q. What crystallographic data reveal about molecular conformation?
X-ray studies show:
- Screw-boat conformation of the pyrimidine ring, inclined at 3.04° to the benzothiazole plane in derivatives .
- Twisted dichlorophenyl substituents (89.29° dihedral angle) that influence π-π stacking in the solid state .
- Extended carboxylate side chains (O–C–O–C torsion angle = 3.2°), facilitating hydrogen bonding in crystal lattices .
Q. How do reaction kinetics impact yield in ester-to-amide transformations?
The reaction follows pseudo-first-order kinetics with a rate-limiting nucleophilic attack by the amine. Excess amine shifts equilibrium toward the amide product but risks side reactions (e.g., hydrolysis). Monitoring via thin-layer chromatography (TLC) at 6-hour intervals ensures optimal termination .
Q. What methodologies assess antioxidant capacity in derivatives?
Antioxidant activity is quantified using:
- DPPH radical scavenging assays (IC₅₀ values reported at 10–50 μM for trifluoromethyl-substituted derivatives) .
- Ferric reducing antioxidant power (FRAP) , where electron-donating groups (e.g., methoxy) enhance redox potential .
Data Contradictions and Resolutions
- Contradiction : questions bioisosterism between pyrido[1,2-a]pyrimidines and quinolones, while asserts similar structure-activity relationships.
Resolution : Bioisosterism is context-dependent. While analgesic activity aligns, differences emerge in COX-2 selectivity, necessitating target-specific assays . - Contradiction : reports zwitterionic solid-state structures, but suggests tautomer-dependent spectral shifts in solution.
Resolution : Solvent polarity dictates tautomeric preference. Zwitterions dominate in polar media (DMSO), while neutral forms prevail in apolar solvents (CDCl₃) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
